molecular formula C36H44N6O4 B1292749 Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

Cat. No.: B1292749
M. Wt: 624.8 g/mol
InChI Key: WPMTYMFNINZZHE-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCV-IN-30 is a compound known for its inhibitory effects on the hepatitis C virus (HCV) NS5A replication complex. It has shown significant potency against HCV genotypes 1a and 1b, with inhibitory concentration (IC50) values of 901 and 102 nanomolar, respectively . This compound is primarily used in scientific research to study and develop treatments for hepatitis C.

Scientific Research Applications

HCV-IN-30 is extensively used in scientific research, particularly in the following areas:

    Chemistry: Studying the structure-activity relationship and optimizing the compound for better efficacy.

    Biology: Investigating the compound’s effects on HCV replication and its interaction with viral proteins.

    Medicine: Developing potential therapeutic agents for treating hepatitis C.

    Industry: Producing antiviral drugs and studying their pharmacokinetics and pharmacodynamics.

Mechanism of Action

HCV-IN-30 exerts its effects by inhibiting the NS5A replication complex of the hepatitis C virus. The NS5A protein is crucial for viral replication and assembly. By binding to this protein, HCV-IN-30 disrupts the replication process, thereby reducing the viral load . The compound targets specific molecular pathways involved in viral replication, making it a potent antiviral agent.

Similar Compounds:

    Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.

    Velpatasvir: Known for its broad-spectrum activity against multiple HCV genotypes.

    Pibrentasvir: Highly potent NS5A inhibitor with a high barrier to resistance.

Comparison: HCV-IN-30 is unique due to its specific inhibitory concentration values and its effectiveness against genotypes 1a and 1b. Compared to other NS5A inhibitors, HCV-IN-30 offers a distinct chemical structure and potency profile, making it a valuable compound for research and potential therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HCV-IN-30 involves multiple steps, starting with the preparation of the biarylimidazole core. The process typically includes:

    Formation of the Biaryl Core: This step involves the coupling of two aromatic rings through a palladium-catalyzed cross-coupling reaction.

    Imidazole Formation: The biaryl intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring.

Industrial Production Methods: Industrial production of HCV-IN-30 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: HCV-IN-30 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated intermediates with nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of HCV-IN-30 with modified functional groups, which can be further studied for their biological activity.

Properties

IUPAC Name

tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMTYMFNINZZHE-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045122
Record name Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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